1-Nitro-2-naphthaldehyde

概要

説明

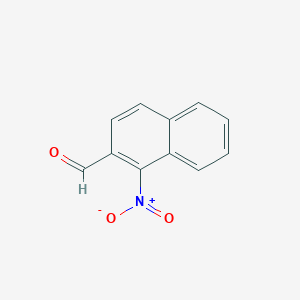

1-Nitro-2-naphthaldehyde is an organic compound with the molecular formula C11H7NO3 . It is a derivative of naphthalene, characterized by the presence of a nitro group at the first position and an aldehyde group at the second position on the naphthalene ring. This compound is known for its applications in organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclization to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of naphthalene followed by selective oxidation and purification processes. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carefully controlled to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-Nitro-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Formation of nitroso acids.

Reduction: Formation of amino-naphthaldehyde.

Substitution: Formation of various substituted naphthaldehyde derivatives.

科学的研究の応用

Chemical Synthesis

1-Nitro-2-naphthaldehyde serves as a fundamental building block in the synthesis of complex organic molecules and heterocyclic compounds. This compound is particularly useful in:

- Synthesis of Schiff Bases : It reacts with substituted 2-aminophenols to form unsymmetrical Schiff bases. These intermediates can be further modified to produce compounds with potential antimicrobial properties.

- Formation of Thiosemicarbazones : It is utilized in the multi-step synthesis of thiosemicarbazone ligands, which have shown antiproliferative activity against various human tumor cell lines.

Biological Applications

In biological research, this compound has been employed for:

- Enzyme Mechanism Studies : It acts as a fluorescent probe to investigate enzyme mechanisms, providing insights into biochemical pathways and reactions.

- Fluorescent Imaging : The compound can be reduced enzymatically to enhance fluorescence, making it useful for imaging hypoxic tumors in living cells and animal models. This application highlights its potential in cancer diagnostics and research .

Medicinal Chemistry

The compound is being investigated for its role in drug development:

- Precursor for Pharmacologically Active Compounds : Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities .

- Antitumor Activity : Research indicates that compounds derived from this compound exhibit promising antitumor properties, particularly when used in palladium(II) bis-chelate complexes.

Environmental Analysis

In environmental chemistry, this compound is recognized for its utility in:

- Analyzing Water Samples : It acts as a derivatizing agent for detecting trace levels of alkylhydrazines in water samples. The aldehyde group reacts with hydrazines to form stable derivatives that can be quantified using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enhancing detection sensitivity significantly.

Industrial Applications

The compound finds applications in various industrial processes:

- Dyes and Pigments Production : Its chemical properties allow it to be utilized in creating dyes and pigments, contributing to the manufacturing of colored materials .

- Optical Storage Devices : The unique optical properties of this compound make it suitable for use in optical storage technologies.

Case Studies and Research Findings

作用機序

The mechanism of action of 1-nitro-2-naphthaldehyde involves its ability to undergo photorearrangement to form nitroso acids upon irradiation with ultraviolet light . This property is exploited in optical storage devices and other material science applications. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins.

類似化合物との比較

- 2-Nitrobenzaldehyde

- 1-Naphthaldehyde

- 2-Hydroxy-1-naphthaldehyde

- 5-Chloro-2-nitrobenzaldehyde

Comparison: 1-Nitro-2-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and photophysical properties. Compared to 2-nitrobenzaldehyde, it has a more extended conjugated system, leading to different electronic properties and reactivity. Its ability to form complex heterocyclic structures sets it apart from simpler aldehydes like 1-naphthaldehyde .

生物活性

1-Nitro-2-naphthaldehyde (C11H7NO3) is an organic compound derived from naphthalene, notable for its nitro and aldehyde functional groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring with a nitro group at the 1-position and an aldehyde group at the 2-position. The presence of these functional groups imparts unique reactivity, making it a valuable compound in organic synthesis.

Photochemical Transformations

This compound undergoes photochemical transformations upon exposure to UV light, converting into the corresponding nitroso acid. This transformation is significant as it suggests potential applications in photochemical reactions and materials science.

Enzyme Interaction

The compound serves as a substrate in various biochemical pathways. Its aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of complex heterocyclic structures. These reactions are essential for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in developing new antimicrobial agents. The compound acts as a precursor for synthesizing unsymmetrical Schiff bases, which have shown promising antibacterial and antifungal properties against various pathogens.

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Schiff Base A | E. coli | 50 µg/mL |

| Schiff Base B | S. aureus | 30 µg/mL |

| Schiff Base C | C. albicans | 40 µg/mL |

Antitumor Potential

Research indicates that derivatives of this compound may exhibit antitumor activity. Studies have shown that certain palladium(II) complexes formed with this compound demonstrate significant antiproliferative effects on cancer cell lines, with IC50 values ranging from 0.01 to 9.87 µM . Such findings suggest that modifications to the nitro and aldehyde groups can enhance biological efficacy.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of palladium complexes derived from this compound, researchers reported significant inhibition of cell growth in colon cancer cell lines (HCT116). The results indicated that the complexes inhibited DNA biosynthesis by targeting ribonucleotide diphosphate reductase, a key enzyme in nucleotide metabolism .

Environmental Applications

This compound has also been utilized as a derivatizing agent for analyzing environmental pollutants, particularly alkylhydrazines in water samples. Its reactivity allows for the formation of stable derivatives that can be detected using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enhancing sensitivity and specificity in environmental monitoring.

特性

IUPAC Name |

1-nitronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMHJNMEFIADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404435 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-84-8 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-nitro-2-naphthaldehyde useful in analyzing water samples?

A: this compound is a highly reactive derivatizing agent, particularly valuable for analyzing trace levels of alkylhydrazines in water. [] These compounds, often found as industrial pollutants, pose potential environmental risks. The aldehyde group of this compound reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This derivatization significantly enhances the detection sensitivity, enabling the quantification of alkylhydrazines at extremely low concentrations in environmental samples. []

Q2: How does this compound contribute to the development of new antimicrobial agents?

A: this compound serves as a crucial building block in the synthesis of novel unsymmetrical Schiff bases. [] Researchers utilize a two-step process: first reacting this compound with substituted 2-aminophenols to form Schiff bases. [] Then, they selectively reduce the nitro group to an amine, followed by condensation with 2-hydroxybenzaldehyde to generate the final unsymmetrical Schiff base ligands. [] These synthesized compounds have shown promising results as potential antimicrobial agents against various bacterial and fungal strains. []

Q3: Can you explain the role of this compound in creating compounds with potential antitumor activity?

A: this compound plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone (HTSC5). [] This compound, along with other thiosemicarbazone ligands, is used to form palladium(II) bis-chelate complexes. [] These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。